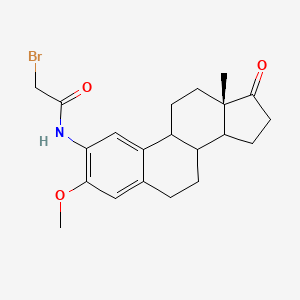

2-Bromoacetamidoestrone methyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromoacetamidoestrone methyl ether, also known as this compound, is a useful research compound. Its molecular formula is C21H26BrNO3 and its molecular weight is 420.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enzyme Inhibition Studies

One of the primary applications of 2-bromoacetamidoestrone methyl ether is in the study of enzyme inhibition. Research has shown that this compound acts as an affinity-labeling agent for human placental estradiol 17 beta-dehydrogenase. It irreversibly inactivates the enzyme in a time-dependent manner, following pseudo-first-order kinetics. The compound's ability to modify specific amino acid residues within the enzyme's active site provides insights into the enzyme's mechanism and substrate specificity .

Key Findings:

- Inactivation occurs at low concentrations (2.6 x 10^-4 M).

- The presence of estradiol and cofactors like NAD+ significantly slows down the inactivation rate, indicating competitive inhibition at the active site .

Anticancer Research

The potential anticancer properties of this compound have been explored, particularly regarding its effects on cancer cell lines. Preliminary studies suggest that this compound may exhibit selective cytotoxicity towards various cancer cells, making it a candidate for further development as a therapeutic agent.

Case Study:

- A study demonstrated that modifications to the compound could enhance its anticancer activity, achieving over 90% inhibition of cell proliferation at concentrations below 10 µM against certain cancer lines .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Irreversible inactivation of estradiol dehydrogenase | |

| Anticancer Activity | Selective toxicity towards cancer cell lines |

Table 2: Inactivation Kinetics of Estradiol Dehydrogenase

| Concentration (M) | Rate of Inactivation (k) | Observations |

|---|---|---|

| 1.7 x 10^-6 | Pseudo-first order | Saturation kinetics observed |

| 2.6 x 10^-4 | Slowed by estradiol | Competitive inhibition by cofactors |

Análisis De Reacciones Químicas

Enzyme Inactivation via Alkylation

2-Bromoacetamidoestrone methyl ether acts as a mechanism-based inactivator of human placental estradiol 17β-dehydrogenase (EC 1.1.1.62). Key reaction steps include:

Amino Acid Modification Profile (from radiolabeling studies):

Competitive Inhibition by Cofactors and Substrates

The inactivation process is modulated by cofactors and substrates:

Synthetic Reactions

The compound is synthesized through bromination and etherification:

-

Bromination of Estrone Derivatives

-

Estrone methyl ether undergoes bromination at the 2-position using bromoacetyl chloride in dimethylformamide (DMF).

-

Yields up to 75% under optimized conditions.

-

-

Acetamide Formation

-

Reaction with acetic anhydride introduces the acetamido group.

-

Stability and Reactivity

-

Hydrolytic Stability : Stable in aqueous buffers (pH 7.4) for >24 hours but degrades in strong acids/bases.

-

Photoreactivity : Decomposes under UV light, requiring storage in amber vials.

Selectivity in Alkylation

The compound exhibits residue-specific alkylation:

Propiedades

Número CAS |

60973-95-7 |

|---|---|

Fórmula molecular |

C21H26BrNO3 |

Peso molecular |

420.3 g/mol |

Nombre IUPAC |

2-bromo-N-[(13S)-3-methoxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]acetamide |

InChI |

InChI=1S/C21H26BrNO3/c1-21-8-7-13-14(16(21)5-6-19(21)24)4-3-12-9-18(26-2)17(10-15(12)13)23-20(25)11-22/h9-10,13-14,16H,3-8,11H2,1-2H3,(H,23,25)/t13?,14?,16?,21-/m0/s1 |

Clave InChI |

VNGDGEGSZSVNCN-AKLDVZJWSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)NC(=O)CBr)OC |

SMILES isomérico |

C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)NC(=O)CBr)OC |

SMILES canónico |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)NC(=O)CBr)OC |

Sinónimos |

2-bromoacetamidoestrone methyl ether |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.